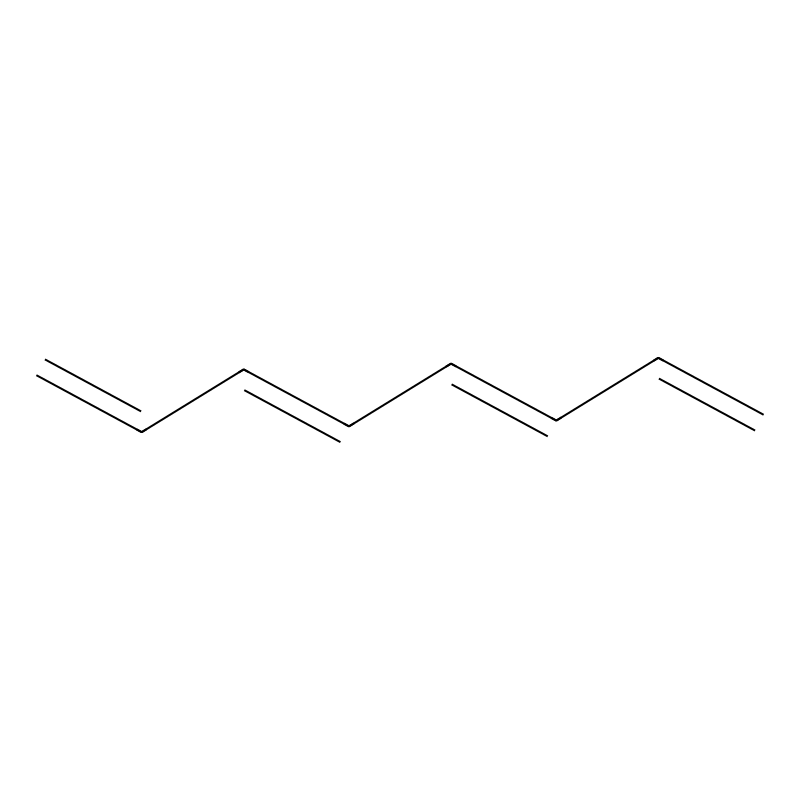

(E,E)-1,3,5,7-Octatetraene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(E,E)-1,3,5,7-Octatetraene is a conjugated hydrocarbon with the molecular formula and a molecular weight of 106.1650 g/mol. This compound features a linear arrangement of alternating double bonds, which contributes to its unique chemical properties and reactivity. The structure consists of eight carbon atoms linked by four double bonds, specifically in the E configuration at each double bond, which influences its physical and chemical characteristics .

Various synthetic methods have been developed for the preparation of (E,E)-1,3,5,7-Octatetraene:

- Wittig Reaction: This method involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes. It is a widely used strategy for synthesizing conjugated systems.

- Electrocyclic Reactions: Starting from suitable precursors, this method can yield (E,E)-1,3,5,7-Octatetraene through thermal or photochemical activation.

- Cross-Coupling Reactions: Techniques such as Stille or Suzuki coupling can also be employed to construct the octatetraene framework from simpler alkyl or aryl halides .

(E,E)-1,3,5,7-Octatetraene finds applications in various fields:

- Material Science: Its unique optical and electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

- Research: It is utilized in studies related to conjugated systems and their properties in physical chemistry and materials science.

Interaction studies involving (E,E)-1,3,5,7-Octatetraene emphasize its potential reactivity with various reagents and substrates. For instance:

- Reactivity with Electrophiles: The compound's electron-rich double bonds make it susceptible to electrophilic attack, which can be exploited in synthetic applications.

- Photochemical Behavior: Studies on its photochemical properties reveal insights into how light can induce structural changes or facilitate reactions involving this compound.

Several compounds share structural similarities with (E,E)-1,3,5,7-Octatetraene. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1,3-Hexadiene | C6H10 | Shorter chain length; less conjugation |

| 1,3,5-Hexatriene | C6H8 | Contains three double bonds; different stereochemistry |

| 1,3,5-Decatriene | C10H14 | Longer chain; more extensive conjugation |

| 1,3-Pentadiene | C5H6 | Fewer double bonds; less stability |

(E,E)-1,3,5,7-Octatetraene is unique due to its specific arrangement of double bonds in the E configuration across a longer carbon chain compared to these similar compounds. This configuration enhances its stability and reactivity profile.

(E,E)-1,3,5,7-Octatetraene represents a linear conjugated polyene with the molecular formula C₈H₁₀ and a molecular weight of 106.165 grams per mole [1]. The compound exhibits a planar molecular geometry characterized by C₂ₕ point group symmetry, with all carbon atoms lying essentially in the same plane to maximize π-orbital overlap [2]. This extended conjugated system consists of eight carbon atoms connected by alternating single and double bonds, creating a chain of four conjugated double bonds with eight π electrons [3].

The molecular structure demonstrates significant bond length alternation, a fundamental characteristic of conjugated polyenes [7]. High-level quantum chemical calculations using coupled cluster with single, double, and perturbative triple excitations reveal distinct bond lengths throughout the carbon backbone [7]. The terminal carbon-carbon double bonds (C₁=C₂ and C₇=C₈) exhibit bond lengths of approximately 1.339 Angstroms, while the central double bonds (C₃=C₄ and C₅=C₆) are slightly longer at 1.346 Angstroms [7]. The single bonds connecting the double bond units measure approximately 1.449 Angstroms [7].

| Bond Type | Bond Length (Å) | Source |

|---|---|---|

| Terminal C=C (C₁=C₂) | 1.339 | CCSD(T) calculations [7] |

| Central C=C (C₃=C₄) | 1.346 | CCSD(T) calculations [7] |

| C₂-C₃ (single) | 1.449 | CCSD(T) calculations [7] |

| Reference (Butadiene C=C) | 1.338 | Reference standard [7] |

| Reference (Butadiene C-C) | 1.454 | Reference standard [7] |

The bond alternation parameter (δ), defined as the difference between single and double bond lengths, ranges from 0.103 to 0.110 Angstroms for (E,E)-1,3,5,7-octatetraene [15] [47]. This alternation reflects the balance between resonance stabilization and the tendency toward localized bonding [15]. Compared to shorter polyenes, octatetraene shows reduced bond alternation relative to butadiene (δ = 0.116 Å), indicating increased delocalization as chain length increases [7] [15].

The geometric parameters reveal that increasing conjugation length leads to a gradual blurring of the distinction between formal single and double bonds [7]. Double bonds become progressively longer while single bonds contract as the polyene chain extends [44]. This trend continues toward the theoretical infinite polyene limit, where bond alternation approaches approximately 0.060 Angstroms [44] [47].

Crystallographic Data Analysis

Structural determination of (E,E)-1,3,5,7-octatetraene has primarily relied on high-level computational methods rather than traditional X-ray crystallography due to the compound's volatility and crystallization challenges [7]. The most accurate structural data derives from mixed estimation methods combining rotational constants from isotopologues with quantum chemical calculations [7]. These studies achieve structural accuracies of 0.001 Angstroms for bond lengths and 0.1 degrees for bond angles [7].

Theoretical crystallographic modeling using density functional theory and coupled cluster methods provides detailed geometric parameters [7]. The carbon-carbon bond lengths exhibit systematic variation along the conjugated chain, with the alternation pattern becoming less pronounced toward the chain center [7]. The molecular backbone maintains planarity with carbon-carbon-carbon bond angles close to 120 degrees, consistent with sp² hybridization [2].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₈H₁₀ | Elemental analysis [1] |

| Molecular Weight (g/mol) | 106.165 | Mass spectrometry [1] |

| CAS Registry Number | 3725-31-3 | Chemical registry [1] |

| Point Group Symmetry | C₂ₕ | Symmetry analysis [2] |

| Number of π Electrons | 8 | Electronic structure [3] |

Computational studies reveal that the trans,trans configuration represents the most stable isomeric form of octatetraene [34]. The all-trans geometry minimizes steric interactions between terminal vinyl groups while maximizing conjugative stabilization [34]. Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the planar structure corresponds to a true energy minimum [13].

The electronic structure calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily π-type orbitals delocalized across the entire carbon framework [13]. The frontier orbital energies reflect the extended conjugation, with the highest occupied molecular orbital-lowest unoccupied molecular orbital gap decreasing compared to shorter polyenes [19].

Stereoelectronic Configuration

The stereoelectronic properties of (E,E)-1,3,5,7-octatetraene arise from the interaction of eight π electrons distributed across four molecular orbitals [27]. The electronic configuration in the ground state features complete filling of the two lowest-energy π orbitals, with the highest occupied molecular orbital corresponding to the fourth π orbital [27]. This configuration gives rise to a closed-shell singlet ground state with ¹Aₘ symmetry [13].

The extended conjugation significantly influences the electronic absorption spectrum, with the compound exhibiting strong ultraviolet absorption at approximately 290-304 nanometers [39] [40]. This absorption corresponds to the π→π* transition from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [43]. The bathochromic shift compared to shorter polyenes (butadiene: 217 nm, hexatriene: 258 nm) demonstrates the effect of increasing conjugation length on electronic transitions [39] [40].

| Electronic Property | Value | Source |

|---|---|---|

| UV Absorption λmax (nm) | 290-304 | Experimental spectroscopy [39] [40] |

| HOMO-LUMO Gap (eV) | ~4.3 | Theoretical calculations [19] |

| Ground State Symmetry | ¹Aₘ | Point group analysis [13] |

| First Excited State Symmetry | ¹Bᵤ | Electronic structure theory [13] |

Molecular orbital calculations reveal that the π electrons are delocalized across the entire carbon framework, though with some residual alternation reflecting the bond length differences [46]. The orbital coefficients show maximum electron density at the terminal carbon atoms for the highest occupied molecular orbital, while the lowest unoccupied molecular orbital exhibits nodes at these positions [27].

The stereoelectronic configuration influences the chemical reactivity, with the compound behaving as a typical polyene rather than an aromatic system [3]. The relatively high-lying highest occupied molecular orbital makes octatetraene susceptible to electrophilic attack, while the accessible lowest unoccupied molecular orbital enables participation in cycloaddition reactions [12]. The orbital symmetry governs the stereochemical outcome of photochemical processes, with conrotatory ring closure being symmetry-allowed for the excited state [11].

Time-dependent density functional theory calculations predict strong oscillator strength for the lowest-energy π→π* transition, consistent with the intense ultraviolet absorption observed experimentally [42]. The excited state geometry optimization reveals reduced bond alternation compared to the ground state, indicating increased delocalization upon electronic excitation [42].

Comparative Analysis with Cyclooctatetraene Isomers

The structural comparison between (E,E)-1,3,5,7-octatetraene and cyclooctatetraene reveals fundamental differences despite their identical molecular formula of C₈H₈ for the cyclic isomer [20]. Cyclooctatetraene adopts a non-planar tub-shaped geometry with D₂ₐ symmetry to avoid the destabilizing effects of antiaromaticity that would result from a planar eight π-electron system [18] [20]. In contrast, the linear octatetraene maintains planarity with C₂ₕ symmetry, avoiding antiaromatic destabilization through its acyclic structure [2].

Bond length analysis demonstrates that both compounds exhibit significant bond alternation, though with different patterns [18] [25]. Cyclooctatetraene shows alternating single (approximately 1.54 Å) and double bonds (approximately 1.34 Å) with a bond alternation parameter of approximately 0.10 Angstroms [32]. The linear octatetraene displays more modest alternation (δ ≈ 0.11 Å) distributed across its extended conjugated framework [7].

| Property | (E,E)-1,3,5,7-Octatetraene | Cyclooctatetraene |

|---|---|---|

| Molecular Formula | C₈H₁₀ | C₈H₈ |

| Structure Type | Linear chain | Eight-membered ring |

| Planarity | Planar | Non-planar (tub-shaped) |

| Symmetry Point Group | C₂ₕ | D₂ₐ |

| Bond Alternation (δ) | 0.103-0.110 Å | ~0.10 Å |

| Aromaticity | Non-aromatic | Non-aromatic |

| Stability | Moderate | Lower |

The electronic structures differ significantly between these isomers [18] [25]. Cyclooctatetraene's non-planar geometry prevents effective π-orbital overlap around the ring, resulting in localized double bonds rather than extended conjugation [25]. The linear octatetraene benefits from complete conjugation across its planar framework, leading to delocalized π electrons and characteristic polyene electronic properties [13].

Reactivity patterns distinguish these structural isomers, with both compounds undergoing typical polyene addition reactions rather than aromatic substitution [20] [24]. However, cyclooctatetraene exhibits higher reactivity due to ring strain and the absence of aromatic stabilization [21]. The linear isomer shows more selective reactivity patterns characteristic of extended conjugated systems [3].

Thermodynamic stability analysis reveals that the linear octatetraene represents a more stable configuration than the strained eight-membered ring [21]. Cyclooctatetraene's tub conformation, while avoiding antiaromatic destabilization, introduces significant ring strain that reduces overall stability [18]. The planar linear structure of octatetraene maximizes conjugative stabilization without geometric constraints [7].

XLogP3

Other CAS

Dates

Explore Compound Types